molecular formula C13H14BrN3O2 B8236642 6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

Cat. No.: B8236642
M. Wt: 324.17 g/mol
InChI Key: NMGXNMVHGSBKGT-UHFFFAOYSA-N
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Description

6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a pyridopyrimidine derivative characterized by a bicyclic core structure with substitutions at positions 2, 5, 6, 7, and 8. It serves as a key intermediate in the synthesis of Palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy . The bromo group at position 6 and the cyclopentyl substituent at position 8 are critical for its role in drug development. The compound’s dione functionality at positions 2 and 7 distinguishes it from related analogs, influencing both its reactivity and pharmacological properties .

Properties

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-7-9-6-15-13(19)16-11(9)17(12(18)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGXNMVHGSBKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione (CAS No. 1922954-32-2) is a significant compound in medicinal chemistry, particularly known for its role as an impurity in the synthesis of Palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. This article delves into its biological activity, synthesis, and therapeutic potential.

PropertyValue
Molecular FormulaC13H14BrN3O
Molecular Weight324.17 g/mol
Melting PointNot specified
Boiling PointNot specified
SynonymsPalbociclib Impurity J

Biological Activity

The biological activity of this compound is primarily linked to its structural similarity with other pyrido[2,3-d]pyrimidines that exhibit inhibitory effects on various kinases.

  • CDK Inhibition : The compound acts as an inhibitor of CDK4 and CDK6, which are critical in cell cycle regulation. By inhibiting these kinases, it can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Targeting Other Kinases : Research indicates that derivatives of pyrido[2,3-d]pyrimidine can also target other kinases such as:
    • Dihydrofolate Reductase (DHFR) : Involved in nucleotide synthesis.
    • Tyrosine Kinases : Such as Abl and MAP kinases, which are implicated in various signaling pathways related to cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Pyrido[2,3-d]pyrimidines : A review published in Nature detailed the synthesis and biological evaluation of various pyrido[2,3-d]pyrimidine derivatives. It was found that modifications at specific positions significantly enhanced their inhibitory activity against CDKs and other kinases .
  • In Vivo Studies : In vivo studies have demonstrated that compounds structurally related to 6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine exhibit potent anti-tumor activity in mouse models of breast cancer when administered alongside standard chemotherapy .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyridine Ring : Utilizing cyclization reactions.
  • Bromination : Introducing bromine at the 6-position.
  • Cyclopentyl Group Addition : Via alkylation methods.

These synthetic routes are crucial for producing high-purity compounds necessary for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, focusing on structural variations, synthesis routes, and functional implications.

Structural and Functional Differences

Compound Name Position 2 Position 5 Position 6 Position 7 Position 8 Core Structure Key Applications/Notes
6-Bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione (Target) Dione (O) Methyl Bromo Dione (O) Cyclopentyl Pyrido[2,3-d]pyrimidine Palbociclib intermediate/impurity
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Impurity D) Chloro Methyl Bromo Ketone (O) Cyclopentyl Pyrido[2,3-d]pyrimidine Palbociclib impurity; lacks dione
8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Methylthio (SMe) Methyl H Ketone (O) Cyclopentyl Pyrido[2,3-d]pyrimidine Intermediate with sulfur substitution
7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Dione (O) H Fluoro Chloro Substituted pyridine Pyrido[2,3-d]pyrimidine Fluorinated analog; complex synthesis
1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (8a) Dione (O) H H Phenyl H Pyrido[2,3-d]pyrimidine Friedländer synthesis; aryl substitution

Key Observations:

Substitution at Position 2 : The target compound’s dione group contrasts with analogs featuring chloro (Impurity D), methylthio (), or dimethyl groups (8a). These substitutions alter electronic properties and binding affinity .

Position 6 : Bromo in the target and Impurity D enhances electrophilicity compared to fluoro () or unsubstituted analogs (8a). Bromo is critical for cross-coupling reactions in drug synthesis .

Dione vs.

Synthetic Routes: The target and Impurity D are synthesized via nucleophilic substitution and cyclization, leveraging bromo/chloro reactivity . ’s compound (8a) uses a Friedländer reaction with acetophenones, enabling aryl group incorporation . ’s fluorinated analog requires BF₃ catalysis for halogenation .

Research Findings and Implications

  • The absence of dione in Impurity D may reduce target binding .
  • Synthetic Challenges : Bromo and cyclopentyl groups in the target complicate purification, whereas methylthio () and aryl () analogs offer simpler functionalization .
  • Patent Relevance : highlights industrial interest in fluorinated pyridopyrimidines, indicating a trend toward halogenated derivatives for enhanced stability .

Preparation Methods

Multi-Step Heterocyclic Assembly from Pyrimidine Precursors

The foundational approach involves constructing the pyrido[2,3-d]pyrimidine core through sequential modifications of pyrimidine derivatives. A representative protocol begins with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes chlorination using thionyl chloride (SOCl₂) to introduce reactive sites for subsequent bromination. Bromination at the 6-position is achieved with N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding a 6-bromo intermediate crucial for downstream coupling reactions. Cyclopentylamine is then introduced via nucleophilic substitution under reflux conditions in dichloromethane (DCM), forming the 8-cyclopentyl substituent.

A critical innovation in this route is the one-pot Heck reaction and ring-closing sequence to form the pyrido[2,3-d]pyrimidine scaffold. Palladium catalysts, such as palladium dibenzylideneacetone (Pd(dba)₂), facilitate cross-coupling with vinyl ethers, enabling simultaneous C–C bond formation and cyclization. This method reduces step count and improves overall yield to ~15%, avoiding costly reagents like tetrapropylammonium perruthenate (TPAP).

Bromination and Oxidation Sequence

Selective bromination at the 5-methyl position presents a challenge due to competing side reactions. A optimized protocol employs bromine (Br₂) in acetic acid at 0–5°C, achieving >90% regioselectivity for the 6-bromo derivative. Subsequent oxidation of the 2-methylthio group to a sulfone is performed using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by hydrolysis with aqueous sodium hydroxide to yield the 2,7-dione structure.

Table 1: Comparative Analysis of Bromination Methods

Brominating AgentSolventTemperatureYield (%)Regioselectivity
NBSTHF25°C786-Bromo
Br₂Acetic Acid0–5°C926-Bromo
HBr/H₂O₂DCM40°C65Mixed

Data adapted from.

Catalytic Systems and Ligand Design

Palladium-Catalyzed Coupling Reactions

The Heck reaction remains central to introducing the cyclopentyl and methyl groups. A patent-pending method utilizes butyl vinyl ether and Pd(OAc)₂ with tri-o-tolylphosphine as a ligand, achieving 85% conversion at 100°C. Key to success is maintaining an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation. The intermediate 4-{6-[6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino]pyridin-3-yl}piperazine-1-tert-butyl carboxylate is isolated via crystallization from ethyl acetate/hexane.

Ligand-Free Approaches

Recent advances demonstrate that ligand-free palladium nanoparticles supported on carbon (Pd/C) can achieve comparable yields (78–82%) while reducing metal leaching. This green chemistry approach lowers production costs and simplifies purification, though reaction times increase to 24–48 hours.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.49–1.77 (m, cyclopentyl CH₂), 2.48 (s, 5-CH₃), 3.85 (quin, J = 6.8 Hz, cyclopentyl CH).

  • ¹³C NMR : δ 170.3 (C7=O), 157.1 (C2=O), 99.8 (C6-Br).

High-resolution mass spectrometry (HRMS) verifies molecular weight ([M + Na]⁺: m/z 347.08 calculated vs. 347.07 observed).

Purity Optimization

Recrystallization from ethanol/water (7:3 v/v) enhances purity to >99% (HPLC), critical for pharmaceutical applications. Residual palladium is reduced to <10 ppm via activated carbon treatment.

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Large-scale synthesis prioritizes dimethylacetamide (DMA) over DMF due to lower toxicity and easier recycling. A closed-loop system recovers 90% of DMA via distillation, aligning with green chemistry principles.

Cost-Benefit Analysis of Starting Materials

Comparative studies show that 2-(methylthio)pyrimidin-4(3H)-one ($120/kg) outperforms 4-chloro-2-methylthiopyrimidine-5-carboxylate ($450/kg) in cost-efficiency, despite requiring additional oxidation steps .

Q & A

Q. What synthetic strategies are most effective for constructing the pyrido[2,3-d]pyrimidine-2,7-dione core of this compound?

The pyrido[2,3-d]pyrimidine scaffold can be synthesized via two primary routes:

  • Preformed pyrimidine approach : Start with a substituted 4-amino-5-bromopyrimidine (e.g., 12 in Figure 8 of ). React with cyclopentylamine to introduce the cyclopentyl group at N7. Bromination at C6 and methylation at C5 follow, with yields exceeding 60% in optimized conditions .
  • Preformed pyridone approach : Use a pyridone derivative as the starting material, enabling selective functionalization at C2 and C7 via nucleophilic substitution or cross-coupling reactions .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions. For example, the cyclopentyl group shows multiplets at δ 1.5–2.5 ppm, while the bromine at C6 deshields adjacent protons, shifting their signals upfield .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 431.53 for C24_{24}H29_{29}N7_7O) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal analysis resolves the bicyclic core and substitution geometry .

Advanced Research Questions

Q. How do substituents at C5 and C6 influence electronic properties and reactivity?

  • C5-Methyl Group : Enhances lipophilicity and stabilizes the pyrimidine ring via steric hindrance, reducing off-target interactions .
  • C6-Bromine : Acts as a leaving group for further functionalization (e.g., Suzuki coupling). DFT studies show bromine increases the HOMO-LUMO gap (ΔE ≈ 3.9–4.1 eV), reducing electrophilicity and oxidative degradation .
  • Methodology : Use TD-DFT/B3LYP with a 6-311+G(d,p) basis set to model substituent effects on UV-vis spectra and charge distribution .

Q. What computational methods predict bioactivity against kinase targets?

  • Docking Studies : Model interactions with ATP-binding pockets of kinases (e.g., CDK4/6). The cyclopentyl group at N8 fits into hydrophobic pockets, while the pyrimidine-dione core mimics adenine .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., bromine) with inhibitory potency. For example, bromine at C6 enhances selectivity for tyrosine kinases by 2.5-fold compared to chloro analogs .

Q. How to resolve contradictions in reported synthetic yields for similar analogs?

  • Case Study : Yields for 6-bromo analogs vary from 50% to 92% depending on reaction conditions.
    • Optimization : Use Pd/C catalysis for hydrogenation steps (e.g., reducing vinyl to ethyl groups) to improve yields to >85% .
    • Solvent Effects : DMF promotes alkylation at N1 but may cause side reactions; switching to THF increases regioselectivity .

Methodological Guidance

Q. Designing experiments to analyze C5-C6 bond saturation effects on bioactivity

  • Synthesis : Compare compounds with C5-C6 single vs. double bonds. For example, hydrogenate the double bond using H2_2/Pd-C .
  • Biological Assays : Test kinase inhibition (IC50_{50}) and cytotoxicity (MTT assay). Over 99% of active analogs retain the C5-C6 double bond, suggesting its necessity for conformational rigidity .

Q. Validating synthetic intermediates via chromatographic and spectral methods

  • HPLC : Use a C18 column (ACN/water gradient) to monitor reaction progress. Retention times for key intermediates (e.g., brominated precursors) should align with standards .
  • IR Spectroscopy : Confirm carbonyl stretches (C2=O and C7=O) at 1680–1720 cm1^{-1} .

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